molecular formula C11H8ClFN2O3 B1600785 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 79286-73-0

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1600785
CAS No.: 79286-73-0
M. Wt: 270.64 g/mol
InChI Key: LJYJAEQCLXAHFQ-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClFN2O3 and its molecular weight is 270.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it induces the SOS response, a global regulatory system that is activated in response to DNA damage. This response leads to the expression of genes involved in DNA repair, cell cycle regulation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with bacterial DNA gyrase and topoisomerase IV. These interactions result in the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This mechanism of action is responsible for the bactericidal activity of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to the compound can lead to the development of bacterial resistance, which is a significant concern in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound is effective in treating bacterial infections without causing significant adverse effects. At high doses, it can lead to toxic effects, including gastrointestinal disturbances, hepatotoxicity, and neurotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate and excreted in the urine. The compound can also affect metabolic flux and metabolite levels, particularly in the context of its antibacterial activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in tissues with high bacterial loads, such as the liver, kidneys, and lungs. This distribution pattern is crucial for its therapeutic efficacy in treating bacterial infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects. The compound can also localize to specific compartments or organelles within bacterial cells, depending on the presence of targeting signals or post-translational modifications. This localization is essential for its interaction with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .

Properties

IUPAC Name

7-chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c1-2-15-4-6(11(17)18)8(16)5-3-7(13)9(12)14-10(5)15/h3-4H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJAEQCLXAHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509962
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79286-73-0
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 16 g of 1-ethyl-6-fluoro-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and 160 ml of phosphoryl chloride was heated under reflux for 20 minutes with stirring. After evaporation of excess phosphoryl chloride under reduced pressure, the residue was triturated with ice-water and the mixture was stirred for 20 minutes. The resulting precipitate was collected by filtration, washed with water, dried, and recrystallized from acetonitrile to give 14 g of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, m.p. 265°-267° C.
Name
1-ethyl-6-fluoro-7-hydroxy-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

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